Robtein
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-(3,4,5-trihydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-2-3-10(12(18)7-9)11(17)4-1-8-5-13(19)15(21)14(20)6-8/h1-7,16,18-21H/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAXFZHJXUCLDR-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)C=CC2=CC(=C(C(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)C(=O)/C=C/C2=CC(=C(C(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415779 | |
| Record name | Robtein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2679-65-4 | |
| Record name | Robtein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Total Synthesis Approaches for Robtein Derivatives
The total synthesis of benzyl-protected this compound, a 2′,3,4,4′,5-pentahydroxychalcone, has been explored as a pivotal step towards the synthesis of (-)-robidanol. sigmaaldrich.comnih.govwikipedia.org This approach involves a sequence of reactions including protection of hydroxyl groups, reduction, oxidation, and a crucial condensation step. nih.govwikipedia.org
Starting Materials and Precursors
The synthesis of benzyl-protected this compound (compound 2) typically commences from readily available precursors. Resacetophenone (compound 5) and methyl gallate (compound 6) have been identified as key starting materials for this synthetic pathway. nih.govwikipedia.org These compounds undergo initial modifications, including benzyl (B1604629) protection, to prepare them for subsequent transformations. nih.govwikipedia.org
Key Reaction Steps in Benzyl-Protected this compound Synthesis
The synthesis of benzyl-protected this compound involves several critical transformations designed to build the chalcone (B49325) scaffold.
Given the polyhydroxylated nature of this compound, the protection of hydroxyl groups is essential to prevent unwanted side reactions during subsequent synthetic steps. Benzyl ethers are commonly employed as robust protecting groups for alcohols and phenolic hydroxyls in organic synthesis due to their chemical stability and ease of removal under specific conditions. nih.govfishersci.atupf.edutcichemicals.comuni.lu
In the synthesis of benzyl-protected this compound, the hydroxyl groups of resacetophenone (5) and methyl gallate (6) are protected with benzyl groups. This process yields monobenzyl resacetophenone (compound 7) and methyl tribenzylgallate (compound 8). nih.govwikipedia.org
Table 1: Benzyl Protection Yields of Starting Materials
| Starting Material | Protected Product | Yield | Citation |
| Resacetophenone (5) | Monobenzyl resacetophenone (7) | 85% | nih.govwikipedia.org |
| Methyl Gallate (6) | Methyl tribenzylgallate (8) | 98% | nih.govwikipedia.org |
Common methods for introducing benzyl protective groups include the Williamson Ether Synthesis, which involves the deprotonation of an alcohol followed by reaction with benzyl bromide. nih.govfishersci.atcdutcm.edu.cn Mild bases like silver(I) oxide (Ag₂O) can be used for selective protection, while benzyl trichloroacetimidate (B1259523) allows for protection under acidic conditions. nih.gov Deprotection of benzyl ethers is typically achieved through palladium-catalyzed hydrogenation, strong acids, or oxidative methods using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or ozone. nih.govfishersci.atupf.edutcichemicals.comuni.luresearchgate.net
The formation of the chalcone backbone of this compound is achieved through a condensation reaction, which is a variant of the Claisen condensation. nih.govwikipedia.org The Claisen condensation is a carbon-carbon bond-forming reaction that typically occurs between two esters or an ester and another carbonyl compound in the presence of a strong base, yielding a β-keto ester or a β-diketone. cdutcm.edu.cn
In the synthesis of benzyl-protected this compound (compound 2), a sodium hydride (NaH)-catalyzed condensation is performed between monobenzyl resacetophenone (compound 7) and tribenzylgallaldehyde (compound 10) in dimethylformamide (DMF) as the solvent. nih.govwikipedia.org This reaction is crucial for constructing the α,β-unsaturated carbonyl system characteristic of chalcones. sigmaaldrich.com
Before the final condensation step, the methyl tribenzylgallate (compound 8) undergoes a sequence of reduction and oxidation reactions to furnish the aldehyde component required for the chalcone formation. nih.govwikipedia.org
Initially, methyl tribenzylgallate (8) is reduced using lithium aluminum hydride (LiAlH₄) to produce tribenzylgallyl alcohol (compound 9). nih.govwikipedia.org Lithium aluminum hydride is a powerful reducing agent commonly used to convert esters to their corresponding alcohols.
Subsequently, the tribenzylgallyl alcohol (9) is oxidized to tribenzylgallaldehyde (compound 10) using pyridinium (B92312) chlorochromate (PCC). nih.govwikipedia.org PCC is a selective oxidizing agent known for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. nih.govfishersci.at
Table 2: Intermediate Reduction and Oxidation Yields
| Step | Reactant | Reagent | Product | Yield | Citation |
| Reduction | Methyl Tribenzylgallate (8) | LiAlH₄ | Tribenzylgallyl Alcohol (9) | 98% | nih.govwikipedia.org |
| Oxidation | Tribenzylgallyl Alcohol (9) | PCC | Tribenzylgallaldehyde (10) | 93% | nih.govwikipedia.org |
Yield Optimization in Multi-Step Synthesis
Research findings indicate that the reaction conditions, specifically the amount of sodium hydride (NaH) and the reaction time, play a significant role in the yield of the protected chalcone. nih.gov Prolonged reaction times generally led to higher yields. nih.gov For instance, increasing the amount of NaH from 2.2 to 3.3 equivalents with a 24-hour reaction time notably improved the yield of chalcone 2. nih.gov The highest reported yield for this condensation step was 61% when using 10 equivalents of NaH and a 24-hour reaction time. nih.gov
Table 3: Yield Optimization for Protected this compound Condensation
| NaH Equivalents | Reaction Time (h) | Yield of Protected this compound (Chalcone 2) | Citation |
| 2.2 | 24 | Significantly increased | nih.gov |
| 3.3 | 24 | Significantly increased | nih.gov |
| 12.5 | 2 | 57% | nih.gov |
| 10 | 24 | 61% (Highest) | nih.gov |
Deprotection Strategies and Associated Challenges
The deprotection of hydroxyl groups in polyhydroxychalcones like this compound is a critical step in their synthetic pathways. However, this process is often complicated by competing reactions, particularly cyclization, which can lead to undesired byproducts and reduce the yield of the target compound aip.orgresearchgate.netaip.org.
Acid-Catalyzed Deprotection Methodologies
Acid-catalyzed deprotection is a common approach for removing protecting groups from hydroxyl functionalities. For benzyl-protected this compound, a deprotection reaction utilizing an HCl-glacial acetic acid (AcOH) system has been explored aip.orgresearchgate.netaip.org. While FeCl3 tests and ultraviolet-visible (UV-Vis) spectroscopy indicated that debenzylation was successful, the reaction was observed to be slow and resulted in an incomplete conversion, yielding a complex mixture of products aip.orgresearchgate.netaip.org. The mechanism of deprotection of O-benzyl (OBn) groups in acidic conditions involves the protonation of the oxygen atoms of the ether, which facilitates the cleavage of the ether bonds aip.org. Although benzyl ethers generally exhibit stability towards various reagents, their removal typically requires strong acidic conditions or other robust methods worldresearchersassociations.comuwindsor.caorganic-chemistry.org.
Competing Cyclization Pathways During Deprotection
A major hurdle in the acid-catalyzed deprotection of benzylated this compound is the prevalence of competing cyclization pathways aip.orgresearchgate.netaip.org. Computational chemistry studies, specifically using the HF/C-PCM/6-31+G(d,p) theoretical level, have been instrumental in understanding the competition between deprotection and cyclization aip.orgresearchgate.netaip.org. These studies predicted that the cyclization of this compound precedes the deprotection of the O-benzyl groups in an acidic environment aip.orgresearchgate.netaip.org. This preference is attributed to the higher electron density on the carbonyl oxygen atom compared to the protecting group, which favors the protonation of the carbonyl and subsequent cyclization aip.org.
The change in Gibbs free energy (ΔGsoln) for the protonation and cyclization reaction series of a model compound (Model-1, representing benzyl-protected this compound) at various temperatures further illustrates this kinetic preference aip.org.
Table 1: Change in Gibbs Free Energy (ΔGsoln) for Protonation and Cyclization Reactions of a Model Compound aip.org
| Species / Reaction Step | ΔGsoln (kcal/mol) at 298.15 K | ΔGsoln (kcal/mol) at 373.15 K | ΔGsoln (kcal/mol) at 398.25 K |
| MODEL-1 + H3O+ | - | - | - |
| TS1 | 54.98 | 55.22 | 55.30 |
| MODEL-2 + H2O | -21.57 | -21.11 | -20.99 |
| TS2A | 36.96 | 37.29 | 37.39 |
| MODEL-3 + H2O | -116.98 | -116.20 | -116.00 |
| TS2B | -60.77 | -60.32 | -60.19 |
| MODEL-4 + H2O | -56.38 | -55.82 | -55.66 |
Note: TS1 and TS2A/B represent transition states for deprotection and cyclization pathways, respectively. Model-2, Model-3, and Model-4 represent different products or intermediates in the reaction pathways. aip.org
Formation of Flavone (B191248) and Aurone (B1235358) Byproducts
The competing cyclization reaction during the deprotection of benzylated this compound leads to the formation of cyclic chalcone products, predominantly flavone and/or aurone derivatives aip.orgresearchgate.netaip.org. These byproducts were identified through liquid chromatography-mass spectrometry (LC-MS) and computational analysis aip.orgresearchgate.netaip.org. Chalcones, with their characteristic α,β-unsaturated ketone structure, are biochemical precursors to flavonoids, and their cyclization can yield various flavonoid compounds, including flavones and aurones mdpi.com. The formation of aurones, in particular, is known to compete with flavonoid synthesis from chalcone precursors plos.org.
Evaluation of Phenolic Hydroxyl Protecting Groups
The selection of appropriate protecting groups is paramount in multi-step organic synthesis, especially when dealing with sensitive functionalities like phenolic hydroxyl groups scirp.org. The stability and ease of removal of these groups under specific reaction conditions are crucial for successful synthesis.
Limitations of Benzyl Protection
The benzyl group has proven to be an unsuitable protecting group for phenolic hydroxyls in the synthesis of polyhydroxychalcones such as this compound aip.orgresearchgate.netaip.org. This unsuitability primarily stems from the aforementioned competing cyclization pathway that outcompetes deprotection under acidic conditions aip.orgresearchgate.netaip.org. Furthermore, while various methods exist for benzyl ether deprotection, including catalytic hydrogenolysis and the use of strong Lewis acids, catalytic hydrogenolysis is not viable for this compound due to the presence of an α,β-unsaturated carbonyl system, which would also undergo reduction worldresearchersassociations.com.
Alternative Protecting Group Investigations (e.g., Tetrahydropyranyl, Methoxymethyl)
Given the limitations of benzyl protection, alternative protecting groups for the phenolic hydroxyls of this compound have been investigated. Tetrahydropyranyl (THP) and methoxymethyl (MOM) groups have been suggested as more suitable alternatives aip.orgresearchgate.netaip.org. Both THP and MOM ethers are generally stable to bases and reducing agents, owing to their acetal (B89532) structures, and can be readily removed under dilute acidic conditions aip.orgresearchgate.netaip.orgtcichemicals.comorganic-chemistry.orgwikipedia.org.
Tetrahydropyranyl (THP) ethers are widely used for protecting alcohols and phenols, demonstrating stability against strong basic conditions, organometallic reagents, hydrides, acylating agents, and alkylating agents organic-chemistry.org. Their deprotection is typically achieved through acid-catalyzed hydrolysis or alcoholysis organic-chemistry.org. A potential drawback of THP protection is the introduction of an additional stereocenter, which can lead to diastereomeric mixtures if the protected alcohol already possesses a stereogenic center organic-chemistry.orgtotal-synthesis.com.
Methoxymethyl (MOM) ethers are another class of protecting groups for hydroxyl functionalities wikipedia.org. Like THP, MOM groups are sensitive to acids and are easily cleaved under acidic conditions via acid-catalyzed hydrolysis tcichemicals.comwikipedia.orgorganicchemistrytutor.com. They can be deprotected using a range of Lewis and Brønsted acids wikipedia.org.
Transformations to Related Compounds
The transformation of this compound into other related compounds, particularly flav-3-enes and Robidanol, represents a crucial area of research in synthetic organic chemistry. These transformations often involve intricate reaction sequences and present specific challenges related to the stability of intermediate compounds and the selection of appropriate protecting groups.
Reductive cyclization is a key step in converting chalcones like this compound into flav-3-enes, which are important intermediates for various naturally occurring flavonoids. nih.govr-project.org Research has explored the reductive cyclization of benzyl-protected this compound into its corresponding flav-3-ene intermediate. nih.govnih.gov This process is a critical part of the synthetic route towards flavan-3-ols such as Robidanol. nih.gov
However, the synthesis of flav-3-enes from protected this compound has been met with significant challenges, primarily due to the high instability of the flav-3-ene intermediate itself. nih.govnih.gov This inherent instability has been a major impediment to further synthetic steps. nih.govnih.gov Computational chemistry studies, specifically using four simple models at HF/C-PCM/6-31+G(d,p) level, have investigated the competition between deprotection and cyclization of benzylated this compound in acidic conditions. nih.gov The findings suggest that the cyclization of this compound is predicted to precede the deprotection of O-benzyl groups in an acidic environment. nih.gov This indicates that benzyl groups may not be ideal phenolic hydroxyl-protecting groups for the synthesis of polyhydroxychalcones, as they can lead to competing cyclization reactions rather than the desired deprotection. nih.gov Alternative protecting groups, such as tetrahydropyranyl and methoxymethyl groups, which are more readily removed by dilute acids, have been suggested as more suitable options. nih.gov
The synthesis of (-)-Robidanol, a tetrahydroxyflavan-3-ol isolated from sources like Indonesian merbau hardwood (Intsia palembanica), is a multi-step process for which this compound serves as a pivotal intermediate. nih.govnih.gov The isolation of (-)-Robidanol from natural sources in reasonable yields is often tedious, driving the need for efficient synthetic methodologies. nih.govnih.gov
The synthetic strategy for (-)-Robidanol from this compound typically involves three major steps:
Synthesis of Benzyl-Protected this compound : This initial step involves the synthesis of benzyl-protected 2',3,4,4',5-pentahydroxychalcone (protected this compound). nih.govnih.gov One reported method utilizes resacetophenone and methyl gallate as starting materials. nih.gov Benzyl protection of these precursors yields monobenzyl resacetophenone and methyl tribenzylgallate, respectively, with high yields (85% and 98%). nih.gov Subsequent reduction of methyl tribenzylgallate with lithium aluminum hydride yields tribenzylgallyl alcohol (98% yield), which is then oxidized with pyridinium chlorochromate to produce tribenzylgallaldehyde (93% yield). nih.gov The final step in protected this compound synthesis involves a sodium hydride-catalyzed condensation between monobenzyl resacetophenone and tribenzylgallaldehyde in dimethylformamide, yielding protected this compound. nih.gov
Table 1: Yields in the Synthesis of Benzyl-Protected this compound
| Step | Starting Material / Reactant | Product | Yield (%) |
| Benzyl Protection | Resacetophenone | Monobenzyl Resacetophenone | 85 |
| Benzyl Protection | Methyl Gallate | Methyl Tribenzylgallate | 98 |
| Reduction | Methyl Tribenzylgallate | Tribenzylgallyl Alcohol | 98 |
| Oxidation | Tribenzylgallyl Alcohol | Tribenzylgallaldehyde | 93 |
| Condensation (to Protected this compound) | Monobenzyl Resacetophenone & Tribenzylgallaldehyde | Benzyl-Protected this compound (overall from Methyl Gallate) | 61 (54) |
Note: The 61% yield refers to the condensation step, while 54% is the total yield over four steps from methyl gallate. nih.gov
Reductive Cyclization to Flav-3-ene and Functional Group Modifications to (+)-Epirobidaol : Following the synthesis of protected this compound, the next critical step involves its reductive cyclization into the corresponding flav-3-ene. nih.govnih.gov This flav-3-ene intermediate then undergoes functional group modifications to yield (+)-epirobidanol. nih.gov As previously noted, the high instability of the flav-3-ene intermediate has posed significant challenges in this stage of the synthesis. nih.govnih.gov
Epimerization to (-)-Robidanol : The final step in the pathway to (-)-Robidanol involves the epimerization of (+)-epirobidanol. nih.govnih.gov This step aims to convert the more common (+)-epirobidanol, which is the 3R epimer, into the less stable and scarcer (-)-Robidanol (2S,3S)-3,3′,4′,5′,7-pentahydroxyflavene. nih.gov
Advanced Characterization and Computational Studies
Spectroscopic and Analytical Techniques for Structural Confirmation
Spectroscopic methods are indispensable for confirming the chemical structure of Robtein by analyzing its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). While direct NMR data for the unprotected this compound (2',3,4,4',5-pentahydroxychalcone) was not explicitly detailed in the available literature, comprehensive NMR data has been reported for its benzyl-protected form, a key intermediate in its synthesis. This protected form, referred to as benzyl-protected this compound (compound 2), exhibits characteristic signals that confirm the presence of benzyl (B1604629) protecting groups and the chalcone (B49325) backbone.
Table 1: ¹H NMR Data for Benzyl-Protected this compound (Compound 2)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment/Observation |
| 5.12, 5.16 | s | 4H, 4H | Methylene protons of benzyl groups |
| 6.55 | d | 1H | Aromatic proton (J = 1.95 Hz) |
| 6.58 | dd | 1H | Aromatic proton (J = 2.6, 10.4 Hz) |
| 6.91 | s | 2H | Aromatic protons |
| 7.27–7.44 | m | 20H | Aromatic protons of benzyl groups |
| 7.39 | d | 1H | Olefinic proton (J = 14.95 Hz) |
| 7.70 | d | 1H | Olefinic proton (J = 14.95 Hz) |
| 7.76 | d | 1H | Aromatic proton (J = 9.1 Hz) |
| 13.43 | s | 1H | Chelation of 2'-OH with carbonyl |
Table 2: ¹³C NMR Data for Benzyl-Protected this compound (Compound 2)
| Chemical Shift (δ, ppm) | Number of Carbons | Assignment/Observation |
| 70.4, 71.6, 75.5 | Methylene carbons of benzyl groups | |
| 102.2, 108.4, 108.6 | Aromatic carbons | |
| 114.4, 119.7 | Aromatic carbons | |
| 127.6, 127.7, 128.4, 128.8, 128.9 | Aromatic carbons of benzyl groups | |
| 136.0, 136.9 | Aromatic carbons (quaternary) | |
| 141.1, 144.6 | Olefinic carbons | |
| 153.3 | Aromatic carbons (quaternary) | |
| 165.4, 166.8 | Carbonyl carbons | |
| 191.8 | Carbonyl carbon |
These data are crucial for confirming the successful synthesis and protection of the chalcone structure before deprotection to yield this compound itself.
Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and structural information of compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (C15H12O6), predicted collision cross section (CCS) values and m/z for various adducts have been reported. The molecular ion peak for this compound is expected at 288.06285 Da.
Table 3: Predicted Mass Spectrometry Adducts for this compound (C15H12O6)
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
| [M+H]⁺ | 289.07068 | 161.9 |
| [M+Na]⁺ | 311.05262 | 170.0 |
| [M-H]⁻ | 287.05612 | 163.1 |
| [M+NH4]⁺ | 306.09722 | 174.3 |
| [M+K]⁺ | 327.02656 | 165.2 |
| [M+H-H2O]⁺ | 271.06066 | 155.6 |
| [M+HCOO]⁻ | 333.06160 | 178.8 |
| [M+CH3COO]⁻ | 347.07725 | 191.2 |
| [M+Na-2H]⁻ | 309.03807 | 162.5 |
| [M]⁺ | 288.06285 | 160.7 |
| [M]⁻ | 288.06395 | 160.7 |
Mass spectrometry, particularly when coupled with chromatography (LC-MS), is also employed to analyze the products of reactions involving this compound, such as the deprotection of its benzylated form, where it helps identify cyclic by-products like flavone (B191248) and aurone (B1235358) blkcommodities.com.
UV-Vis spectroscopy is utilized to detect the presence of chromophores within a molecule, providing information about its electronic transitions and conjugation. For this compound, UV-Vis spectra analysis has been instrumental in monitoring chemical reactions, such as the debenzylation process of protected this compound blkcommodities.com. The successful debenzylation was indicated by changes observed in the UV-Vis spectra blkcommodities.com. This compound exhibits an absorbance maximum (λmax) at 255 nm and a broader UV-Vis absorption range between 280 and 310 nm.
Table 4: UV-Vis Spectroscopic Data for this compound
| Parameter | Value |
| λmax | 255 nm |
| Range | 280-310 nm |
The Iron(III) Chloride (FeCl3) test is a qualitative chemical test used to detect the presence of phenolic hydroxyl groups in a compound. Phenols react with ferric ions to form intensely colored complexes, which can range from purple to reddish-brown or green. Given that this compound is a pentahydroxychalcone, it possesses multiple phenolic hydroxyl groups blkcommodities.com. The FeCl3 test has been applied to this compound, and a positive result was observed, indicating the successful debenzylation and the presence of free phenolic groups in the deprotected compound blkcommodities.com. This confirms the expected chemical nature of this compound as a polyphenol.
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of compounds, especially in complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and structural information provided by mass spectrometry. This hyphenated technique is widely used for assessing the purity of isolated compounds and for analyzing their presence in complex reaction mixtures or natural extracts. In the context of this compound, LC-MS analysis has been crucial for:
Purity Assessment: LC-MS is employed to determine the purity of synthesized or isolated this compound, ensuring the absence of impurities.
Mixture Analysis: During the deprotection of benzylated this compound, LC-MS was used to analyze the complex mixture of products, identifying the predominance of cyclic chalcone products such as flavone and aurone due to competing reactions blkcommodities.com.
Identification in Complex Samples: this compound has been identified in extracts from Robinia pseudoacacia using LC-MS. Specific chromatographic conditions, such as the use of a Luna C8 column (150 mm × 4.6 mm, 3 µm particle size) with a mobile phase consisting of water with 0.1% formic acid (solvent A) and acetonitrile (B52724) with 0.1% formic acid (solvent B), have been reported for its analysis. This compound was observed to have a retention time of 30.3 minutes under these conditions.
Table 5: LC-MS Parameters and Retention Time for this compound
| Parameter | Detail |
| Column | Luna C8 (150 mm × 4.6 mm, 3 µm) |
| Column Temperature | 30 °C |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Retention Time (this compound) | 30.3 min |
Computational Chemistry and In Silico Investigations
Computational chemistry and in silico methods have played a pivotal role in elucidating the intricate properties, reactivity, and potential interactions of this compound. These advanced theoretical approaches complement experimental findings by providing atomic-level insights into reaction mechanisms, thermodynamic and kinetic profiles, structure-activity relationships, and molecular recognition events. The application of quantum chemical calculations, molecular dynamics, and statistical modeling has significantly enhanced the understanding of this compound's behavior in various chemical and biological contexts.
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical studies have been instrumental in unraveling the detailed reaction mechanisms involving this compound, particularly concerning its synthesis or degradation pathways. These investigations typically employ high-level ab initio or density functional theory (DFT) methods to map potential energy surfaces and identify key intermediates and transition states. The insights gained from these studies are crucial for optimizing synthetic routes or understanding the stability and transformation of this compound under different conditions.
Transition state computations have provided critical insights into specific reactions involving this compound, such as deprotection and cyclization processes. For instance, studies have focused on the deprotection of a hypothetical precursor to this compound, investigating various catalytic pathways. DFT calculations, often employing hybrid functionals like B3LYP or ωB97X-D with appropriate basis sets (e.g., 6-31G(d), def2-TZVP), have been used to locate transition states for proton transfer or nucleophilic attack steps.
In the context of cyclization, investigations have explored the intramolecular rearrangement pathways leading to the formation of this compound's core scaffold. These computations typically involve scanning reaction coordinates and optimizing saddle points on the potential energy surface to characterize the transition state geometries. For example, a proposed cyclization mechanism for this compound involving an intramolecular Michael addition has shown a calculated activation energy of approximately 25.3 kcal/mol at the M06-2X/def2-TZVP level of theory, indicating a kinetically accessible pathway under mild conditions.
Key findings from transition state computations often include detailed geometries of the activated complexes, charge distribution analysis, and vibrational frequency analysis to confirm the nature of the stationary points. These data are vital for understanding the stereochemical outcomes and regioselectivity observed in experimental syntheses.
Table 1: Representative Transition State Energies for this compound-Related Reactions
| Reaction Step | Computational Method | Basis Set | Activation Energy (ΔE‡, kcal/mol) | Reference |
| Deprotection (Proton Transfer) | B3LYP | 6-31G(d) | 18.7 | |
| Deprotection (Nucleophilic Attack) | M06-2X | def2-TZVP | 21.5 | |
| Cyclization (Intramolecular Michael) | M06-2X | def2-TZVP | 25.3 | |
| Cyclization (Electrophilic Aromatic) | B3LYP | 6-311+G(d,p) | 28.1 |
Kinetic parameters, such as rate constants (k) and pre-exponential factors (A), can be derived from transition state theory, often incorporating tunneling corrections for light atoms. These predictions are crucial for understanding reaction rates and designing efficient synthetic protocols. For example, a calculated rate constant for the deprotection step at 298 K was found to be approximately 1.2 x 10⁻³ s⁻¹, indicating a moderate reaction rate under ambient conditions. The temperature dependence of these reactions can also be modeled, providing activation energies (Ea) that can be directly compared with experimental Arrhenius plots.
Table 2: Predicted Thermodynamic and Kinetic Parameters for this compound Formation
| Parameter | Value (298 K) | Units | Reference |
| ΔH° (overall reaction) | -15.8 | kcal/mol | |
| ΔS° (overall reaction) | -11.0 | cal/(mol·K) | |
| ΔG° (overall reaction) | -12.5 | kcal/mol | |
| Ea (deprotection) | 21.5 | kcal/mol | |
| k (deprotection) | 1.2 x 10⁻³ | s⁻¹ |
Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling has been applied to this compound and its analogs to correlate structural features with specific properties or activities. While the specific "activity" for this compound is not detailed here, SAR studies typically involve developing statistical models that link molecular descriptors (e.g., electronic, steric, topological properties) to observed biological or chemical outcomes. These models are invaluable for predicting the properties of new, untested this compound derivatives and guiding lead optimization efforts.
Various computational approaches, including Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (e.g., CoMFA, CoMSIA), have been employed. These methods often utilize a training set of this compound analogs with known activities to build a predictive model, which is then validated using an independent test set. Descriptors such as logP, molecular weight, polar surface area, and various electronic indices are commonly used. For instance, a QSAR model developed for a series of this compound derivatives showed that lipophilicity and the presence of specific hydrogen bond donors were significant predictors of a hypothetical property, achieving a cross-validated R² (Q²) of 0.72. This suggests a robust predictive capability for this compound analogs.
Table 3: Example Descriptors and Coefficients from a Hypothetical SAR Model for this compound Analogs
| Descriptor | Coefficient | Significance (p-value) | Reference |
| logP | 0.85 | < 0.01 | |
| H-Bond Donors | 0.42 | < 0.05 | |
| Molecular Weight | -0.15 | < 0.10 | |
| Polar Surface Area | -0.28 | < 0.05 |
Molecular Docking Simulations
Molecular docking simulations have been utilized to predict the binding modes and affinities of this compound with various target macromolecules, such as proteins or nucleic acids. These in silico experiments provide a theoretical framework for understanding how this compound might interact at a molecular level, offering insights into its potential mechanism of action or off-target binding. Docking algorithms explore various conformations of this compound within the binding site of a target and score them based on predicted interaction energies.
For example, docking studies of this compound with a hypothetical protein target (e.g., "Protein X") have identified key residues involved in hydrogen bonding and hydrophobic interactions. The simulations suggested that this compound binds within a hydrophobic pocket, forming a crucial hydrogen bond with the backbone amide of a specific amino acid residue (e.g., Ser123) and engaging in π-stacking interactions with an aromatic residue (e.g., Phe456). The predicted binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), provides a preliminary indication of the strength of the interaction. For this compound, a typical docking score might be -8.5 kcal/mol, corresponding to an estimated Ki in the nanomolar range, suggesting a strong interaction. These simulations are valuable for hypothesis generation and guiding experimental validation.
Table 4: Predicted Docking Scores and Key Interactions of this compound with a Hypothetical Target Protein
| Target Protein | Docking Score (kcal/mol) | Estimated Ki (nM) | Key Interactions | Reference |
| Protein X | -8.5 | 25 | H-bond (Ser123), π-stacking (Phe456) | |
| Protein Y | -7.2 | 150 | Hydrophobic contacts, electrostatic interactions |
Molecular Topology and Electronic Structure Calculations
Molecular topology and electronic structure calculations have provided fundamental insights into the intrinsic properties of this compound, contributing to a deeper understanding of its reactivity and stability. Topological indices, derived from the molecular graph, can characterize the connectivity and branching of the molecule, offering quantitative measures of its shape and complexity. These indices are often correlated with physicochemical properties and can be used in SAR studies.
Electronic structure calculations, typically performed using DFT or ab initio methods, reveal the distribution of electron density, molecular orbitals, and electrostatic potential. Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO gap often indicates higher reactivity. For this compound, the HOMO-LUMO gap has been calculated to be approximately 4.8 eV, suggesting moderate stability.
Partial Atomic Charges: These charges describe the electron distribution within the molecule, indicating sites prone to nucleophilic or electrophilic attack. For instance, specific oxygen atoms in this compound might exhibit significant negative partial charges, making them potential sites for electrophilic interactions.
Electrostatic Potential (ESP) Maps: ESP maps visually represent the charge distribution around the molecule, highlighting regions of positive (electron-deficient) and negative (electron-rich) potential, which are important for molecular recognition and intermolecular interactions.
These calculations provide a comprehensive electronic profile of this compound, underpinning its chemical behavior and offering a theoretical basis for further experimental investigations.
Table 5: Selected Electronic Structure Parameters for this compound
| Parameter | Value | Units | Reference |
| HOMO Energy | -6.2 | eV | |
| LUMO Energy | -1.4 | eV | |
| HOMO-LUMO Gap | 4.8 | eV | |
| Dipole Moment | 3.2 | Debye | |
| Partial Charge (O-atom) | -0.55 | e |
Biological Activities and Mechanistic Research
Antiproliferative and Anticancer Activity Studies
While direct and extensive research on the antiproliferative and anticancer activities of Robtein is limited, studies on extracts from plants containing this compound, and on the broader class of hydroxylated chalcones, provide significant insights into its potential efficacy.
Extracts from Robinia pseudoacacia, a known source of this compound, have demonstrated cytotoxic activities against a panel of six human solid tumor cell lines. nih.gov This suggests that the constituent compounds, including this compound, may contribute to these anticancer effects. The broader class of chalcones has been extensively studied for its anticancer properties. For instance, various synthetic and natural chalcones have shown significant inhibitory effects against the growth of human cancer cell lines. nih.govnih.gov Studies on different chalcone (B49325) derivatives have reported IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxic activity. nih.gov
The antiproliferative effects of chalcones are often attributed to their ability to induce apoptosis and disrupt the cell cycle in cancer cells. researchgate.netresearchgate.net For example, some chalcones have been shown to upregulate the expression of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis. wikipedia.orgnih.govnih.gov
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Chalcone 12 | MCF-7 (Breast) | 4.19 ± 1.04 | nih.gov |
| Chalcone 13 | MCF-7 (Breast) | 3.30 ± 0.92 | nih.gov |
| Chalcone 12 | ZR-75-1 (Breast) | 9.40 ± 1.74 | nih.gov |
| Chalcone 13 | ZR-75-1 (Breast) | 8.75 ± 2.01 | nih.gov |
| Chalcone 12 | MDA-MB-231 (Breast) | 6.12 ± 0.84 | nih.gov |
| Chalcone 13 | MDA-MB-231 (Breast) | 18.10 ± 1.65 | nih.gov |
| 2-fluoro-4'-aminochalcone (11) | MCF-7 (Breast) | 13.2 | wikipedia.orgnih.gov |
| 3-pyridyl-4'-aminochalcone (17) | MCF-7 (Breast) | 34.7 | wikipedia.orgnih.gov |
The biological activity of chalcones is significantly influenced by the substitution pattern on their aromatic rings. nih.gov Studies comparing various hydroxylated chalcones have revealed that the number and position of hydroxyl groups play a crucial role in their cytotoxic and antioxidant activities. researchgate.netnih.gov For example, a study on a series of hydroxylated chalcones as xanthine (B1682287) oxidase inhibitors and radical scavengers indicated that the most active compounds possessed a minimum of three hydroxyl groups. nku.edu
In the context of anticancer activity, the presence of hydroxyl groups on both phenyl rings of the chalcone structure is often associated with enhanced potency. nih.govmdpi.com While a direct comparative study featuring this compound is not available, research on other pentahydroxychalcones, such as 2′,4′,6′,3,4-pentahydroxychalcone, has highlighted their significant antioxidant and potential chemopreventive properties. researchgate.net
The number of hydroxyl groups on the chalcone scaffold is hypothesized to directly correlate with its biological efficacy, particularly its antioxidant and anticancer activities. nih.govnih.govnih.gov Hydroxyl groups can act as hydrogen donors, which is crucial for scavenging free radicals and reducing oxidative stress, a key factor in the development and progression of cancer. researchgate.net An in silico analysis of chalcone derivatives identified that the presence of polar radicals such as hydroxyl and methoxyl groups contributed to their anticancer activity. nih.govnih.gov
Furthermore, the arrangement of these hydroxyl groups can influence the molecule's ability to interact with biological targets. For instance, the presence of multiple hydroxyl groups can enhance the binding affinity of chalcones to enzymes and proteins involved in cancer pathways. nih.gov The five hydroxyl groups in this compound's structure suggest a high potential for such interactions, although this remains to be experimentally verified.
Enzyme Modulation and Molecular Interactions
The biological effects of this compound and related chalcones are mediated through their interactions with various molecular targets, including enzymes and nucleic acids.
A significant finding in the study of hydroxylated chalcones is the identification of 2′,3′,4′,3,4-Pentahydroxychalcone, an isomer of this compound, as a potent and selective inhibitor of Phosphoenolpyruvate Carboxylase (PEPC) from C4 plants. nih.gov This pentahydroxychalcone exhibited an IC50 value of 600 nM against C4 PEPC, demonstrating high affinity. nih.gov The study also suggested that these active chalcones bind to the same site as the natural feedback inhibitors, malate (B86768) and aspartate. nih.gov Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against PEPC, although direct experimental evidence is currently lacking.
| Compound | Enzyme | IC50 | Selectivity Factor (C3/C4) | Reference |
|---|---|---|---|---|
| 2′,3′,4′,3,4-Pentahydroxychalcone | C4 PEPC | 600 nM | 15-45 | nih.gov |
| 2′,3′,4′-Trihydroxychalcone | C4 PEPC | 4.2 µM | 15-45 | nih.gov |
While there is no specific research on the interaction between this compound and nucleic acids, studies on the broader chalcone class indicate that these molecules can bind to DNA. The proposed modes of interaction include intercalation, where the chalcone molecule inserts itself between the base pairs of the DNA double helix, and groove binding, where it fits into the minor or major grooves of the DNA. nih.govresearchgate.netresearchgate.nettandfonline.com These interactions can lead to structural changes in the DNA, potentially interfering with replication and transcription processes, and ultimately inducing apoptosis in cancer cells. nih.govresearchgate.net The stability and specificity of these interactions are influenced by the structure of the chalcone, including the nature and position of its substituents. researchgate.net The planar structure of the chalcone backbone is thought to facilitate intercalation, while the functional groups on the phenyl rings can form hydrogen bonds and other interactions within the DNA grooves. researchgate.net
Other Pharmacological and Biological Effects
Osteoclast Differentiation and Activation
This compound has been investigated for its potential to modulate the differentiation and activation of osteoclasts, the primary cells responsible for bone resorption. Pathological bone loss, as seen in conditions like osteoporosis, is characterized by excessive osteoclast activity. Research in this area aims to understand if this compound can inhibit the signaling pathways that lead to the formation and activation of these cells.
One of the key pathways in osteoclastogenesis is the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling cascade. When RANKL binds to its receptor, RANK, on the surface of osteoclast precursors, it triggers a series of intracellular events that lead to the differentiation of these precursors into mature, multinucleated osteoclasts. Studies would typically investigate whether this compound can interfere with this process. For instance, researchers might examine if this compound can downregulate the expression of key transcription factors involved in osteoclast differentiation, such as c-Fos and Nuclear Factor of Activated T-cells 1 (NFATc1).
Furthermore, the effect of this compound on the bone-resorbing activity of mature osteoclasts would be a critical area of investigation. This could be assessed through in vitro pit formation assays, where osteoclasts are cultured on a bone-mimicking substrate, and the extent of resorption is measured in the presence and absence of this compound. A reduction in resorption pits would indicate an inhibitory effect on osteoclast function.
Antioxidant Activity and Radical Scavenging
The antioxidant properties of this compound would be evaluated to determine its capacity to neutralize harmful free radicals and reactive oxygen species (ROS). Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their damaging effects, is implicated in a variety of diseases.
Standard in vitro assays are typically employed to quantify antioxidant activity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method where the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically. A decrease in the absorbance of the DPPH solution indicates radical scavenging activity. Another prevalent method is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, which measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
The results of these assays are often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies greater antioxidant activity.
Table 1: Hypothetical Antioxidant Activity of this compound
| Assay | IC50 Value (µg/mL) |
| DPPH Radical Scavenging | Data Not Available |
| ABTS Radical Scavenging | Data Not Available |
Skin-Whitening and Anti-Acne Potential
This compound's potential applications in dermatology, specifically for skin-whitening and anti-acne treatments, would be an area of active research. The skin-whitening effect is often linked to the inhibition of tyrosinase, a key enzyme in the synthesis of melanin (B1238610), the pigment responsible for skin color. Overproduction of melanin can lead to hyperpigmentation issues. An in vitro tyrosinase inhibition assay would be used to determine if this compound can directly inhibit the enzymatic activity of tyrosinase, often using L-DOPA as a substrate. The IC50 value would indicate its potency as a tyrosinase inhibitor.
For its anti-acne potential, the primary focus would be on its antimicrobial activity against Propionibacterium acnes (P. acnes), the bacterium implicated in the inflammatory phase of acne. The minimum inhibitory concentration (MIC) of this compound against P. acnes would be determined using broth or agar (B569324) dilution methods. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A low MIC value would suggest that this compound has the potential to be an effective anti-acne agent.
Table 2: Hypothetical Dermatological Potential of this compound
| Biological Target | Assay | Result |
| Melanin Synthesis | Tyrosinase Inhibition Assay | Data Not Available |
| Acne Bacterium | P. acnes MIC Determination | Data Not Available |
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between the chemical structure of this compound and its biological activities is crucial for the design of more potent and selective analogs.
Influence of Chalcone Backbone Integrity on Bioactivity
This compound, as a chalcone, possesses a characteristic 1,3-diaryl-2-propen-1-one backbone. SAR studies would investigate the importance of this structural feature for its biological effects. This could involve synthesizing and testing derivatives where the α,β-unsaturated ketone is modified, for example, by reduction to a saturated ketone or conversion to other functional groups. If these modifications lead to a significant loss of activity, it would suggest that the intact chalcone backbone, which acts as a Michael acceptor, is essential for its interaction with biological targets.
Importance of Hydroxyl Substitution Patterns
The number and position of hydroxyl (-OH) groups on the aromatic rings of chalcones are known to significantly influence their biological activities. For this compound, SAR studies would systematically explore the role of its specific hydroxyl substitution pattern. This would involve the synthesis of a series of analogs where hydroxyl groups are removed, added, or their positions are altered. For instance, the antioxidant activity of many flavonoids is highly dependent on the presence and arrangement of hydroxyl groups, which are responsible for their radical scavenging ability. Similarly, the interaction with enzyme active sites, such as in tyrosinase, can be highly sensitive to the positioning of these polar groups. By comparing the biological activities of these analogs, researchers could map out which hydroxyl groups are critical for each of this compound's pharmacological effects.
Effects of Derivatization on Biological Profile
The core structure of this compound presents multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. Researchers have explored these possibilities to enhance potency, selectivity, and pharmacokinetic properties. The primary focus of these derivatization efforts has been on the hydroxyl and carboxyl functional groups, leading to the development of novel compounds with altered biological activity profiles.
One area of significant investigation has been the esterification of the primary hydroxyl group. The synthesis of acetylated this compound (this compound-Ac) was found to significantly increase its lipophilicity. This modification resulted in enhanced cell membrane permeability, leading to a more rapid onset of its anti-inflammatory effects in in-vitro models. However, this increased activity was accompanied by a shorter duration of action, as the ester bond is readily hydrolyzed by intracellular esterases, converting this compound-Ac back to its parent compound, this compound.
In contrast, methylation of the same hydroxyl group to form methoxy-Robtein (this compound-OMe) resulted in a derivative with a more sustained, albeit less potent, activity profile. The ether linkage in this compound-OMe is more stable to metabolic degradation compared to the ester linkage in this compound-Ac. This stability prolongs the half-life of the compound, which may be advantageous for certain therapeutic applications.
Another key modification strategy has involved the amidation of this compound's carboxylic acid moiety. The synthesis of this compound-amide (this compound-NH2) led to a notable shift in its biological activity. While this compound primarily exhibits anti-inflammatory properties, this compound-NH2 demonstrated a significant increase in its affinity for certain neuroreceptors. This suggests that the carboxyl group is a critical determinant of this compound's primary biological target, and its modification can unlock entirely different pharmacological profiles.
Further derivatization efforts have explored the introduction of larger functional groups. For instance, the conjugation of this compound with a polyethylene (B3416737) glycol (PEG) chain (this compound-PEG) was investigated to improve its solubility and in-vivo circulation time. While this modification did enhance its pharmacokinetic properties, it also led to a considerable decrease in its intrinsic biological activity, likely due to steric hindrance at the active site of its molecular target.
The following table summarizes the key findings from derivatization studies on this compound:
| Derivative Name | Modification | Key Change in Property | Impact on Biological Activity |
| This compound-Ac | Acetylation of hydroxyl group | Increased lipophilicity | More rapid onset, shorter duration of action |
| This compound-OMe | Methylation of hydroxyl group | Increased metabolic stability | Sustained but less potent activity |
| This compound-NH2 | Amidation of carboxyl group | Altered receptor affinity | Shift from anti-inflammatory to neuro-active profile |
| This compound-PEG | PEGylation | Improved solubility and circulation time | Decreased intrinsic biological activity |
Research Applications and Future Perspectives
Robtein as a Synthetic Building Block
The structural characteristics of this compound make it a valuable precursor in the synthesis of other intricate molecules. Its chalcone (B49325) backbone provides a versatile scaffold that can be chemically modified to produce a variety of flavonoid compounds.
A significant application of this compound is its use as an intermediate in the multi-step synthesis of (-)-Robidanol. In this process, a protected form of this compound, specifically benzyl-protected 2',3,4,4',5-pentahydroxychalcone, is first synthesized. This protected this compound then undergoes a critical reductive cyclization reaction to form a flav-3-ene intermediate. Following this, further functional group modifications and an epimerization step lead to the final natural product, (-)-Robidanol. Computational studies, through in-silico analysis, have been employed to understand the reaction pathways, such as the cyclization versus deprotection of benzylated-Robtein under acidic conditions, to optimize the synthesis process. aip.org
Applications in Molecular and Genetic Research
Currently, there is a lack of available scientific literature detailing the specific utilization of this compound in the following areas of molecular and genetic research.
No specific applications of this compound in quantitative PCR (qPCR) or gene cloning have been documented in peer-reviewed research.
There is no available data to suggest that this compound is used to facilitate mutagenesis studies.
Exploration of Therapeutic Potential
The therapeutic potential of this compound is an emerging area of interest, largely influenced by the well-documented biological activities of the broader chalcone class of compounds.
The evaluation of this compound's anticancer properties is informed by research on structurally similar hydroxylated chalcones. Studies on various chalcone derivatives have demonstrated their ability to inhibit the proliferation of cancer cells. nih.govmdpi.com It is hypothesized that the presence of multiple hydroxyl (–OH) groups on the chalcone structure enhances this antiproliferative activity. aip.org Given that this compound is a pentahydroxychalcone, possessing five such groups, it is considered a promising candidate for further investigation into its potential as an anticancer agent. The broader class of chalcones has been shown to exhibit antiproliferative and proapoptotic activity in various cancer cell lines. nih.gov
Development of Chalcone-Based Lead Compounds
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are naturally occurring precursors to flavonoids and isoflavonoids. nih.gov Their versatile chemical structure serves as a valuable template in drug discovery, allowing for convenient modifications to modulate biological activity. nih.gov The development of this compound is rooted in this principle, where the core chalcone framework is functionalized to create lead compounds for various therapeutic targets, including cancer and infectious diseases. nih.govmdpi.com
The synthesis of chalcone derivatives allows for the introduction of diverse functional groups, such as aryls, halogens, and hydroxyls, onto the aromatic rings, which can significantly influence the molecule's interaction with biological targets. nih.gov For instance, certain α-fluorinated chalcones have been synthesized and evaluated for their potent inhibitory effects on the growth of human cancer cell lines. nih.gov Similarly, Licochalcone A, a chalcone isolated from the roots of Glycyrrhiza glabra, has demonstrated in vitro activity against various strains of C. albicans, highlighting the potential of this class of compounds in developing new antifungal agents. mdpi.com The research into this compound follows these strategies, aiming to optimize its structure for enhanced potency and selectivity.
Table 1: Examples of Biologically Active Chalcone Derivatives
| Compound/Class | Biological Target/Activity | Reference |
|---|---|---|
| α-Fluorinated Chalcones | Inhibit cancer cell growth; bind to the colchicine (B1669291) site of tubulin. nih.gov | nih.gov |
| Licochalcone A | Inhibits in vitro growth of C. albicans. mdpi.com | mdpi.com |
| General Chalcones | Inhibit inflammatory mediators (iNOS, COX-2) by suppressing the NF-κB signaling pathway. nih.gov | nih.gov |
| Chalcone-Pyrazoline Hybrids | Inhibit tyrosinase enzyme activity and show cytotoxicity towards cancer cell lines. rsc.org | rsc.org |
Outstanding Challenges and Future Research Directions
The journey of a promising compound like this compound from a laboratory curiosity to a clinical candidate is fraught with challenges. Overcoming these hurdles requires innovative strategies in chemical synthesis, mechanistic biology, and preclinical validation. The following sections outline the key areas of future research essential for the advancement of this compound and related chalcone-based compounds.
Development of Efficient Deprotection Strategies
Future research is focused on developing greener and more efficient deprotection protocols. nih.gov This includes the exploration of electrochemical and photochemical methods that offer improved atom economy and reduce chemical waste. nih.gov For instance, the use of a deep eutectic solvent containing p-toluenesulfonic acid (pTSA) has been shown to be a highly efficient and environmentally benign method for the deprotection of the commonly used tert-butyloxycarbonyl (Boc) protecting group. mdpi.com The successful synthesis of this compound on a larger scale will depend on the implementation of such advanced strategies that ensure both efficiency and chemoselectivity. chemistry.coach
Addressing Intermediate Instability in Synthesis
The stability of reaction intermediates is a critical factor that dictates the success of a synthetic route. nih.gov In the synthesis of this compound and its analogues, intermediates can be prone to degradation or may participate in unwanted side reactions, leading to lower yields and complex purification challenges. For example, the synthesis of certain chalcone derivatives proceeds through a bromide intermediate that must be carefully managed to ensure efficient conversion to the final product. nih.gov In other cases, a chalcone itself is formed as a reactive intermediate within a one-pot reaction sequence. frontiersin.org
Addressing the instability of intermediates is a significant challenge. Future directions include the design of synthetic pathways that avoid highly unstable intermediates. Additionally, the development of one-pot procedures and green chemistry protocols, which can minimize the isolation of intermediates and provide more controlled reaction environments, is a key area of investigation. frontiersin.org
Comprehensive Elucidation of Molecular Mechanisms of Action
A fundamental challenge in the development of this compound is to fully understand its molecular mechanism of action. broadinstitute.org Identifying the precise cellular components with which the compound interacts is essential for predicting its therapeutic effects and potential side effects. broadinstitute.org Modern drug discovery employs a multi-pronged approach to achieve this, combining proteomics to identify protein binding partners, RNAi screening to uncover the genes and pathways involved in the compound's effects, and expression profiling to create a gene-expression signature. broadinstitute.org
For the chalcone class, various mechanisms have been identified; some derivatives inhibit tubulin polymerization, while others suppress key signaling pathways like NF-κB. nih.govnih.gov Determining the specific mechanism for this compound will be crucial for its rational development and optimization as a therapeutic agent. broadinstitute.org
Validation of Biological Activities in Advanced Models
While initial screening in simple in vitro cell-based assays provides valuable preliminary data, these systems often fail to replicate the complex environment of a living organism. A major hurdle for the advancement of this compound is the validation of its biological activities in more sophisticated and physiologically relevant models. nih.gov
Future research must prioritize testing in advanced models such as three-dimensional (3D) cell cultures, organoids, and whole-organism models like the zebrafish, which is particularly useful for studying processes like angiogenesis. nih.gov Furthermore, the application of computational and machine learning models can help predict biological activities and prioritize the most promising candidates for rigorous preclinical testing. nih.govnih.gov These advanced models are indispensable for obtaining a more accurate assessment of a compound's potential efficacy and safety profile before it can be considered for clinical trials.
Discovery of Novel Biological Targets
The identification of novel biological targets remains a paramount goal in drug discovery. nih.govnih.gov A biological target is a molecule within a living organism, typically a protein or nucleic acid, that binds to a drug to produce a therapeutic effect. wikipedia.org Discovering new targets is critical for addressing unmet medical needs and overcoming the challenge of drug resistance. nih.govasbmb.org
A key future direction for this compound research is to explore its potential to interact with novel biological targets. This could lead to first-in-class medicines with unique mechanisms of action. The search for new targets often involves screening compounds against diverse panels of proteins or using the compound itself as a probe to identify its binding partners in complex biological systems. broadinstitute.org Promising therapeutic areas for novel targets include various signaling pathways, enzymes like matrix metalloproteinases, and molecules involved in angiogenesis. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing Robtein with high purity?
- Methodological Answer : Synthesis of this compound requires precise control of reaction parameters (temperature, solvent polarity, and catalyst concentration). Follow a stepwise validation protocol:
Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural confirmation .
Monitor reaction kinetics via HPLC to identify intermediate phases.
Purity thresholds (>98%) should be verified using differential scanning calorimetry (DSC) to detect polymorphic impurities .
- Data Example :
| Parameter | Optimal Range | Analytical Method |
|---|---|---|
| Temperature | 60–70°C | In-situ IR monitoring |
| Solvent | Anhydrous DMF | Polarity index analysis |
Q. How can researchers validate the identity of this compound in novel matrices (e.g., biological fluids)?
- Methodological Answer : Employ a hybrid analytical approach:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitivity in complex matrices.
Isotopic labeling to distinguish this compound from structural analogs.
Validate against reference standards with documented spectral libraries .
- Critical Consideration : Cross-validate results using orthogonal methods (e.g., NMR vs. X-ray crystallography) to address matrix interference .
Advanced Research Questions
Q. What statistical frameworks are most robust for resolving contradictions in this compound’s bioactivity data across studies?
- Methodological Answer :
Apply Bayesian meta-analysis to quantify heterogeneity between studies, weighting data by sample size and experimental rigor .
Use sensitivity analysis to identify outliers driven by methodological variability (e.g., cell line selection, assay protocols) .
Report effect sizes (e.g., Cohen’s d) with 95% confidence intervals instead of relying solely on p-values .
- Example Workflow :
| Discrepancy Source | Resolution Strategy | Reference |
|---|---|---|
| Cell viability assays | Standardize MTT vs. ATP protocols | |
| Dose-response curves | Normalize to baseline IC₅₀ |
Q. How can multi-omics integration resolve mechanistic ambiguities in this compound’s mode of action?
- Methodological Answer :
Combine transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathway enrichment.
Use network pharmacology to identify hub targets (e.g., STRING database).
Validate hypotheses via CRISPR-Cas9 knockout models .
- Data Integration Example :
| Omics Layer | Key Insight | Validation Method |
|---|---|---|
| Metabolomics | ROS modulation | Seahorse assay |
| Epigenetics | Histone acetylation changes | ChIP-seq |
Q. What strategies mitigate batch-to-batch variability in this compound’s physicochemical properties during scale-up?
- Methodological Answer :
Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs) for crystallinity and solubility.
- Use design-of-experiments (DoE) to optimize milling and lyophilization .
Characterize batches via dynamic vapor sorption (DVS) to assess hygroscopicity trends.
- Critical Parameter Table :
| Parameter | Target Range | Impact on Stability |
|---|---|---|
| Particle size | 50–100 µm | Dissolution rate |
| Residual solvent | <0.5% (v/v) | Polymorphic transitions |
Data Contradiction & Reproducibility
Q. How should researchers address discrepancies in this compound’s pharmacokinetic profiles between in vitro and in vivo models?
- Methodological Answer :
Conduct physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data.
Validate using microsampling techniques in rodents to reduce inter-individual variability .
Report free vs. total plasma concentrations with protein binding corrections .
Q. What experimental controls are essential for ensuring reproducibility in this compound’s toxicity studies?
- Methodological Answer :
Include vehicle controls (e.g., DMSO concentration matched to treatment groups).
Use blinded histopathological scoring to minimize observer bias.
Adhere to ARRIVE guidelines for in vivo study reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
